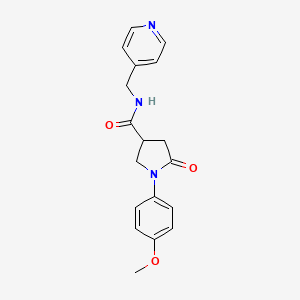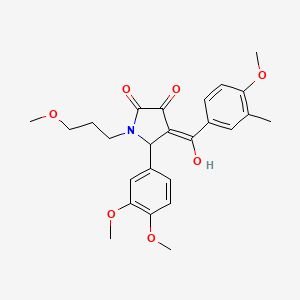![molecular formula C19H23N3O2 B5360694 1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide, also known as DMQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQD is a proline-derived compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用机制
The mechanism of action of 1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide is not fully understood, but it is believed to involve the formation of a stable adduct with ROS. This adduct is able to produce a fluorescent signal upon excitation with light, allowing researchers to detect the presence of ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, making it a potential therapeutic agent for a range of diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide in lab experiments is its ability to detect ROS in real-time, allowing researchers to monitor changes in ROS levels over time. This compound is also relatively easy to synthesize and can be modified to produce a range of derivatives with different properties. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on 1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide, including the development of new derivatives with improved properties and the application of this compound in new areas of research. Some possible future directions include using this compound to study the role of ROS in aging and age-related diseases, as well as the development of new therapeutic agents based on this compound and its derivatives.
合成方法
1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide can be synthesized using a variety of methods, including the reaction of 2,8-dimethyl-4-quinolinecarboxylic acid with N,N-dimethylproline in the presence of a coupling reagent. Other methods involve the use of different proline derivatives or the modification of the quinoline ring.
科学研究应用
1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide has been widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of this compound is as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. This compound is able to react with ROS and produce a fluorescent signal, allowing researchers to monitor the levels of ROS in cells in real-time.
属性
IUPAC Name |
1-(2,8-dimethylquinoline-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-5-8-14-15(11-13(2)20-17(12)14)18(23)22-10-6-9-16(22)19(24)21(3)4/h5,7-8,11,16H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDMUFPONKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCCC3C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)


![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)
